Cas no 1261942-78-2 (4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid)

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid structure
1261942-78-2 structure
商品名:4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid
CAS番号:1261942-78-2
MF:C14H10O3FCl
メガワット:280.679
MDL:MFCD18321621
CID:2765007
PubChem ID:53227488

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • DTXSID30691021
    • 4-(2-CHLORO-5-METHOXYPHENYL)-2-FLUOROBENZOIC ACID
    • 1261942-78-2
    • MFCD18321621
    • 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
    • 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95%
    • 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid
    • MDL: MFCD18321621
    • インチ: InChI=1S/C14H10ClFO3/c1-19-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18)
    • InChIKey: RCVXQGNBMXNIDK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 280.0302500Da
  • どういたいしつりょう: 280.0302500Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 46.5Ų

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB328850-5 g
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95%; .
1261942-78-2 95%
5g
€1159.00 2023-04-26
abcr
AB328850-5g
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid, 95%; .
1261942-78-2 95%
5g
€1159.00 2024-06-08

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid 関連文献

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acidに関する追加情報

Exploring the Potential of 4-(2-Chloro-5-Methoxyphenyl)-2-Fluorobenzoic Acid: A Comprehensive Overview

4-(2-Chloro-5-Methoxyphenyl)-2-Fluorobenzoic Acid, identified by the CAS number 1261942-78-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a fluorine atom at the 2-position and a chloromethoxy-substituted phenyl group at the 4-position, exhibits intriguing properties that make it a subject of interest for researchers and industry professionals alike.

The molecular structure of 4-(2-Chloro-5-Methoxyphenyl)-2-Fluorobenzoic Acid is defined by its aromatic heterocycles and substituent groups, which play a crucial role in determining its chemical reactivity and biological activity. The presence of electron-withdrawing groups like chlorine and fluorine, along with the electron-donating methoxy group, creates a dynamic interplay that influences the compound's electronic properties. This makes it a valuable candidate for various applications, including drug design, material science, and analytical chemistry.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. Its ability to participate in diverse chemical reactions, such as nucleophilic aromatic substitution and coupling reactions, has been extensively explored in academic research. For instance, researchers have utilized this compound to synthesize novel antibiotics and anticancer agents, leveraging its structural versatility to create molecules with enhanced pharmacokinetic profiles.

In addition to its role in drug discovery, 4-(2-Chloro-5-Methoxyphenyl)-2-Fluorobenzoic Acid has also found applications in materials science. Its aromaticity and substituent effects make it an ideal candidate for designing advanced materials with tailored electronic properties. For example, recent advancements have demonstrated its use in the development of organic semiconductors and sensors, where its ability to modulate charge transport properties is highly advantageous.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common methods include Friedel-Crafts acylation followed by functionalization steps to introduce the desired substituents. The development of efficient synthetic routes remains an active area of research, driven by the need for scalable production methods that can meet increasing demand from various industries.

From an environmental perspective, understanding the ecological impact of CAS No. 1261942-78-2 is crucial for sustainable practices. Studies have been conducted to assess its biodegradability and toxicity profiles, with findings indicating moderate environmental persistence under certain conditions. These insights are essential for regulatory compliance and responsible use in industrial settings.

In conclusion, 4-(2-Chloro-5-Methoxyphenyl)-2-Fluorobenzoic Acid stands as a remarkable example of how structural complexity can lead to versatile applications across multiple disciplines. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific innovation and technological progress.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1261942-78-2)
A1117220
清らかである:99%
はかる:5g
価格 ($):687.0